ethyl N-(1-(2-fluorobenzyl)-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carbonyl)-N-methylglycinate

Description

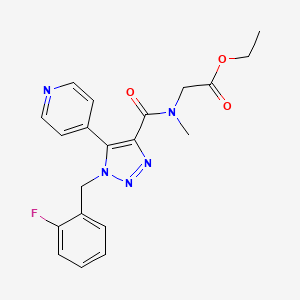

Ethyl N-(1-(2-fluorobenzyl)-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carbonyl)-N-methylglycinate is a heterocyclic compound featuring a 1,2,3-triazole core substituted at position 1 with a 2-fluorobenzyl group and at position 5 with a pyridin-4-yl moiety. The triazole ring is further functionalized by an ethyl glycinate ester group, where the glycine nitrogen is methylated. This structure combines aromatic, heterocyclic, and ester functionalities, which are common in bioactive molecules.

Properties

IUPAC Name |

ethyl 2-[[1-[(2-fluorophenyl)methyl]-5-pyridin-4-yltriazole-4-carbonyl]-methylamino]acetate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H20FN5O3/c1-3-29-17(27)13-25(2)20(28)18-19(14-8-10-22-11-9-14)26(24-23-18)12-15-6-4-5-7-16(15)21/h4-11H,3,12-13H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UXWBCRQJKVQEQA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CN(C)C(=O)C1=C(N(N=N1)CC2=CC=CC=C2F)C3=CC=NC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H20FN5O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

397.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Scientific Research Applications

Structural Characteristics and Synthesis

The compound is characterized by the presence of a triazole ring fused with a pyridine moiety and a glycine derivative. Its unique structure allows for diverse interactions within biological systems.

Biological Activities

The compound exhibits a range of biological activities that make it a candidate for further pharmacological exploration.

Anticancer Properties

Research indicates that derivatives of triazole-containing compounds can act as selective inhibitors of c-Met kinase, which is implicated in cancer progression. For instance, compounds similar to ethyl N-(1-(2-fluorobenzyl)-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carbonyl)-N-methylglycinate have shown promising results in inhibiting tumor growth in preclinical models .

Antiviral Activity

There is emerging evidence suggesting that triazole derivatives may possess antiviral properties, particularly against viruses such as SARS-CoV-2. Studies have demonstrated that modifications to the triazole scaffold can enhance antiviral efficacy .

Mechanistic Insights

Understanding the mechanisms through which this compound exerts its effects is crucial for its development as a therapeutic agent.

Enzyme Inhibition

The compound has been studied for its ability to inhibit specific enzymes such as carbonic anhydrase II, which plays a role in various physiological processes. The structure-activity relationship (SAR) studies suggest that certain substitutions on the triazole ring can significantly enhance inhibitory activity .

Case Studies and Research Findings

Several studies have documented the effectiveness of triazole derivatives in clinical settings:

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Core Heterocycle Variations

The compound’s 1,2,3-triazole core distinguishes it from analogs with 1,2,4-triazole systems, such as those described in pesticide patents (e.g., N-(cyclopropylmethyl)-5-(methylsulfonyl)-N-{1-[1-(pyrimidin-2-yl)-1H-1,2,4-triazol-5-yl]ethyl}benzamide derivatives) . The 1,2,3-triazole’s regiochemistry may influence binding interactions due to differences in dipole moments and hydrogen-bonding capabilities compared to 1,2,4-triazoles.

Substituent Analysis

- 2-Fluorobenzyl Group: The fluorine atom at the benzyl para position enhances lipophilicity and metabolic stability compared to non-fluorinated analogs (e.g., benzyl or chlorobenzyl substituents). This modification could improve membrane permeability in biological systems .

- Similar pyridine-containing triazoles are documented in pesticidal applications, where the pyridine moiety contributes to target specificity .

- Ethyl Glycinate Ester : The ester group may serve as a prodrug feature, enhancing solubility for in vivo applications. Comparable ester-containing compounds, such as ethyl 5-(but-3-enyl)thiophene-2-carboxylate, are listed in tariff schedules for commercial use, highlighting their industrial relevance .

Functional Group Comparisons

- Amide vs. Ester Linkages : Unlike pesticidal benzamide derivatives (e.g., N-(cyclopropylmethyl)-5-(methylsulfonyl)-N-{1-[1-(pyrimidin-2-yl)-1H-1,2,4-triazol-5-yl]ethyl}benzamide) , the target compound employs an ester linkage, which may alter hydrolysis rates and bioavailability.

Data Table: Structural and Functional Comparison

Research Implications and Limitations

While direct pharmacological or pesticidal data for the target compound are unavailable, structural parallels to patented triazole derivatives suggest plausible bioactivity. For instance:

Q & A

Q. What are the recommended synthetic routes for ethyl N-(1-(2-fluorobenzyl)-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carbonyl)-N-methylglycinate?

The synthesis of this compound typically involves multi-step reactions:

- Step 1 : Copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) to form the 1,2,3-triazole core. For example, reacting 2-fluorobenzyl azide with a pyridinyl alkyne derivative under CuSO₄/sodium ascorbate conditions .

- Step 2 : Carboxylation of the triazole at the 4-position using chlorooxalate esters, followed by coupling with N-methylglycine ethyl ester via an amide bond formation (e.g., using HATU/DIPEA in DMF) .

- Purification : Column chromatography (silica gel, gradient elution with ethyl acetate/hexane) or recrystallization from ethanol/water mixtures is recommended for isolating high-purity product .

Q. What analytical methods are critical for characterizing this compound?

Key techniques include:

- NMR Spectroscopy : ¹H and ¹³C NMR to confirm regioselectivity of the triazole ring and ester/amide linkages. Look for characteristic peaks: pyridine protons (~8.5 ppm), fluorobenzyl aromatic protons (~7.2–7.6 ppm), and ester carbonyl (~170 ppm in ¹³C NMR) .

- Mass Spectrometry (HRMS) : To verify molecular weight (e.g., calculated [M+H]⁺ = 441.1564) .

- HPLC-PDA : Assess purity (>95% recommended for biological assays) using a C18 column (acetonitrile/water mobile phase) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to optimize this compound’s bioactivity?

Methodological approaches:

- Core Modifications : Synthesize analogs with varied substituents on the triazole (e.g., replacing pyridin-4-yl with pyridin-3-yl or phenyl) to assess impact on target binding .

- Ester/Amide Isosterism : Replace the ethyl glycinate ester with methyl or tert-butyl esters to study pharmacokinetic effects (e.g., metabolic stability) .

- Computational Docking : Use molecular modeling (e.g., AutoDock Vina) to predict interactions with biological targets (e.g., kinase domains). Validate with mutagenesis studies .

Q. How can contradictory data on biological activity be resolved?

Case example: If conflicting reports exist on kinase inhibition potency:

- Assay Standardization : Re-evaluate activity under uniform conditions (e.g., ATP concentration, pH, temperature). Use a reference inhibitor (e.g., staurosporine) as a control .

- Off-Target Profiling : Screen against a panel of 50+ kinases to identify selectivity trends .

- Metabolite Analysis : Check for ester hydrolysis in cell-based assays (via LC-MS) to confirm the active species .

Q. What strategies enhance the compound’s bioavailability for in vivo studies?

- Prodrug Design : Replace the ethyl ester with a pivaloyloxymethyl (POM) group to improve membrane permeability .

- Nanoparticle Formulation : Encapsulate in PEGylated liposomes (size: 100–150 nm) to enhance solubility and plasma half-life .

- Pharmacokinetic Profiling : Conduct IV/PO dosing in rodents, monitoring plasma levels via LC-MS/MS to calculate AUC and clearance rates .

Methodological Design and Theoretical Frameworks

Q. How to align experimental design with a conceptual framework in drug discovery?

- Target Hypothesis : Link the compound’s triazole and pyridine moieties to kinase inhibition (e.g., EGFR or VEGFR2) based on structural analogs .

- Mechanistic Validation : Use CRISPR-edited cell lines (e.g., EGFR-knockout) to confirm target specificity .

- Iterative Optimization : Apply the "Design-Make-Test-Analyze" (DMTA) cycle, integrating synthetic data and computational predictions .

Q. What in vitro/in vivo models are suitable for evaluating therapeutic potential?

- In Vitro :

- In Vivo :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.